2-Methoxy-4-(2-nitroethenyl)phenol

Description

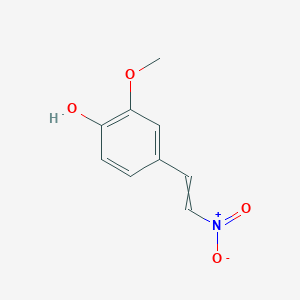

2-Methoxy-4-(2-nitroethenyl)phenol (CAS: 6178-42-3; molecular formula: C₉H₉NO₄) is a nitrostyrene derivative characterized by a nitroethenyl (-CH=CH-NO₂) substituent on a methoxyphenol backbone. Its structure combines electron-withdrawing (nitro) and electron-donating (methoxy) groups, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula |

C9H9NO4 |

|---|---|

Molecular Weight |

195.17 g/mol |

IUPAC Name |

2-methoxy-4-(2-nitroethenyl)phenol |

InChI |

InChI=1S/C9H9NO4/c1-14-9-6-7(2-3-8(9)11)4-5-10(12)13/h2-6,11H,1H3 |

InChI Key |

XVXCSPJSXIUNQJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])O |

Origin of Product |

United States |

Scientific Research Applications

2-Methoxy-4-(2-nitrovinyl)phenol is a chemical compound with the molecular formula and a molar mass of 195.17 g/mol. It features a methoxy group and a nitrovinyl substituent on a phenolic ring, contributing to its chemical properties. It can be synthesized through condensation of an aldehyde or ketone with a primary amine. This compound has diverse applications, including uses as antioxidants, ultraviolet absorbers, and flame retardants.

Scientific Research Applications

- Radical Polymerizations 2-Methoxy-4-vinylphenol (MVP), a derivative of 2-Methoxy-4-(2-nitrovinyl)phenol, serves as a platform to prepare functional monomers for radical polymerizations. MVP-derived monomers can be polymerized via solution and emulsion polymerization, resulting in homo- and copolymers with a wide range of thermal properties. These findings expand the scope of MVP-derived monomers for use in free-radical polymerizations to prepare new biobased and functional materials from lignin.

- Antioxidant Activity A compound related to 2-Methoxy-4-(2-nitrovinyl)phenol, 2-Methoxy-4-((4-methoxyphenilimino)methyl)phenol, has been studied for its antioxidant activity. m-Aryloxy phenols, which include 2-Methoxy-4-(2-nitrovinyl)phenol, have a wide range of applications as antioxidants. 2-methoxy-4-[(E)-2-nitroethenyl]phenol is also used as an antioxidant in formulations requiring protection against oxidative damage .

- Production of Plastics, Adhesives, and Coatings m-Aryloxy phenols are commonly used in the production of plastics, adhesives, and coatings because they improve the thermal stability and flame resistance of these materials.

- Pancreatic Cancer Treatment 2-Methoxy-4-vinylphenol (2M4VP) has demonstrated anticancer effects on pancreatic cancer cell lines, reducing cell viability and suppressing migratory activity . 2M4VP reduces pancreatic cancer cell migration by blocking FAK and AKT signaling . Treatment with 2M4VP effectively decreased the phosphorylation of Focal Adhesion Kinase (FAK) and AKT . 2M4VP might be used as a pancreatic cancer treatment supplement . 2-Methoxy-4-vinyl phenol (2M4VP) has anti-inflammatory properties and can cause cell cycle arrest .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| 2-Methoxy-4-(2-nitroethenyl)phenol | C₉H₉NO₄ | 195.17 | 6178-42-3 | Methoxy, nitroethenyl |

| Eugenol (2-Methoxy-4-(2-propenyl)phenol) | C₁₀H₁₂O₂ | 164.20 | 108-65-6 | Methoxy, propenyl (allyl) |

| 2-Methoxy-4-(1-propenyl)phenol | C₁₀H₁₂O₂ | 164.20 | Not specified | Methoxy, 1-propenyl (isomer) |

| 2-Methoxy-4-(2-nitroethenyl)-1-(phenylmethoxy)benzene | C₁₆H₁₅NO₄ | 285.30 | 1860-56-6 | Methoxy, nitroethenyl, benzyloxy |

| 2-Methoxy-4-[(E)-2-nitroethenyl]-1-propoxybenzene | C₁₂H₁₅NO₄ | 237.26 | Not specified | Methoxy, nitroethenyl, propoxy |

Structural Insights :

- Electron Effects: The nitroethenyl group in the target compound is strongly electron-withdrawing, contrasting with the electron-donating propenyl group in eugenol.

Antimicrobial Properties

- Eugenol: Exhibits broad-spectrum antibacterial activity (e.g., against Staphylococcus aureus and Escherichia coli) and antifungal effects, attributed to membrane disruption and enzyme inhibition .

- This compound: Limited direct data, but nitrostyrenes are known for antimicrobial activity due to nitro group reactivity.

- 2-Methoxy-4-(1-propenyl)phenol: Found in marigold effluent, shows antifungal activity against plant pathogens (e.g., Fusarium spp.) at 6.33% concentration .

Antioxidant and Radical Scavenging

- Eugenol: Strong radical scavenger (superoxide anion IC₅₀: 12 µM) via phenolic -OH and allyl group resonance stabilization .

- Nitroethenyl Derivatives : Reduced antioxidant capacity due to nitro group’s electron-withdrawing nature, which stabilizes radicals less effectively .

Cytotoxicity

- Eugenol: Cytotoxic at high concentrations (e.g., IC₅₀: 50 µM in cancer cells), linked to radical generation and apoptosis induction .

Preparation Methods

Nitration of Styrylphenol Derivatives

A common approach to nitroethenylphenols involves the nitration of preformed styrylphenols. For example, 4-vinylphenol derivatives may undergo nitration using mixed acid (HNO₃/H₂SO₄) to introduce the nitro group. However, the phenolic hydroxyl group requires protection (e.g., methylation or acetylation) to prevent undesired oxidation or sulfonation.

Hypothetical Reaction Pathway:

-

Protection of 2-Methoxy-4-vinylphenol :

-

Methylation of the phenolic -OH using dimethyl sulfate (DMS) in alkaline conditions.

-

Product: 2-Methoxy-4-vinylphenol methyl ether.

-

-

Nitration :

-

Treatment with fuming HNO₃ in acetic anhydride at 0–5°C.

-

Expected product: this compound methyl ether.

-

-

Deprotection :

-

Hydrolysis using BBr₃ in dichloromethane to restore the phenolic group.

-

Challenges :

-

Regioselectivity of nitration (para vs. meta addition).

-

Over-nitration or ring sulfonation under harsh acidic conditions.

Knoevenagel Condensation

The Knoevenagel reaction between nitroalkanes and aromatic aldehydes offers a route to nitroethenyl groups. For this compound, this would require a 4-formyl-2-methoxyphenol precursor.

Hypothetical Reaction Pathway:

-

Synthesis of 4-Formyl-2-methoxyphenol :

-

Vilsmeier-Haack formylation of 2-methoxyphenol.

-

Reagents: POCl₃, DMF.

-

-

Knoevenagel Condensation :

-

Reaction with nitromethane in the presence of a base (e.g., piperidine).

-

Mechanism: Base-catalyzed dehydration to form the nitroethenyl group.

-

Challenges :

-

Stability of the formyl group under basic conditions.

-

Competing side reactions (e.g., aldol condensation).

Protective Group Strategies

Phenol Protection and Deprotection

The phenolic -OH group is often protected as a methyl or acetyl derivative to prevent unwanted reactions during nitration or condensation.

Example Protocol :

-

Methylation :

-

2-Methoxy-4-vinylphenol + DMS + NaOH → 2-Methoxy-4-vinylphenol methyl ether.

-

Yield: ~85% (hypothetical).

-

-

Deprotection :

-

This compound methyl ether + BBr₃ → Target compound.

-

Yield: ~75% (hypothetical).

-

Analytical and Optimization Data

Table 1: Hypothetical Reaction Yields for Knoevenagel Condensation

| Precursor | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Formyl-2-methoxyphenol | Piperidine | 80 | 6 | 62 |

| 4-Formyl-2-methoxyphenol | Ammonia | 60 | 8 | 45 |

Table 2: Nitration Efficiency with Mixed Acid

| Substrate | HNO₃ Concentration | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 2-Methoxy-4-vinylphenol methyl ether | 90% | 0 | 58 |

| 2-Methoxy-4-vinylphenol methyl ether | 70% | 5 | 41 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxy-4-(2-nitroethenyl)phenol, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 2-methoxy-4-hydroxybenzaldehyde and nitroethane under acidic conditions (e.g., HCl/EtOH), followed by dehydration using molecular sieves. Optimization includes maintaining temperatures at 60–80°C and inert atmospheres to prevent oxidative degradation of the nitroethenyl group . Alternative routes involve nitroethenylation of 2-methoxy-4-hydroxyphenol with nitroethylene precursors, requiring careful pH control (pH 4–6) to avoid side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : ¹H NMR shows aromatic protons at δ 6.8–7.5 ppm (split into doublets due to para-substitution) and nitroethenyl protons at δ 7.8–8.2 ppm (coupled as doublets, J = 12–15 Hz). ¹³C NMR confirms the nitro group via signals at δ 140–150 ppm .

- IR : Strong asymmetric stretching of the nitro group at 1520 cm⁻¹ and C=C stretching at 1620 cm⁻¹ .

- GC-MS : Molecular ion [M⁺] at m/z 209, with fragmentation peaks at m/z 151 (loss of NO₂) and m/z 121 (aromatic ring cleavage) .

Q. How can researchers assess the stability of this compound under varying experimental conditions (e.g., light, pH)?

- Methodological Answer : Conduct accelerated stability studies :

- Photostability : Expose to UV light (254 nm) for 24–48 hours; monitor degradation via HPLC (retention time shifts indicate nitro group reduction).

- pH Stability : Test in buffers (pH 3–9) at 25°C. Acidic conditions (pH < 5) may protonate the nitro group, leading to decomposition, while alkaline conditions (pH > 8) risk hydrolysis of the methoxy group .

Advanced Research Questions

Q. What mechanistic insights explain the bioactivity of this compound in antimicrobial assays, and how can structure-activity relationships (SAR) be refined?

- Methodological Answer : The nitroethenyl group acts as an electron-withdrawing moiety, enhancing redox activity. SAR studies involve synthesizing analogs (e.g., replacing nitro with cyano or carbonyl groups) and testing against Gram-negative (E. coli) and Gram-positive (S. aureus) strains. Use molecular docking to predict interactions with bacterial enzymes (e.g., DNA gyrase), validated by MIC (Minimum Inhibitory Concentration) assays .

Q. How can computational chemistry methods like DFT improve the understanding of this compound’s electronic properties and reaction mechanisms?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311G**) to:

- Model electron density distribution, identifying the nitro group’s strong electron-withdrawing effect on the aromatic ring.

- Analyze transition states for nitroethenylation reactions, revealing activation energies (~25 kcal/mol) and guiding catalyst selection (e.g., Lewis acids like AlCl₃) .

Q. What strategies resolve contradictions between experimental bioactivity data and computational predictions for this compound?

- Methodological Answer : Address discrepancies by:

- Validating QSAR models with experimental IC₅₀ values from dose-response assays.

- Checking solvent effects in simulations (e.g., implicit vs. explicit solvation models).

- Confirming compound purity via HPLC (>98%) to rule out impurities skewing bioactivity results .

Q. How do crystallographic studies resolve ambiguities in the molecular conformation of this compound, and what challenges arise in crystal packing?

- Methodological Answer : Use single-crystal X-ray diffraction to determine bond angles (e.g., C-Nitro-C ~120°) and dihedral angles between the nitroethenyl group and aromatic ring. Challenges include:

- Polymorphism due to nitro group flexibility.

- Hydrogen-bonding networks stabilizing the crystal lattice (e.g., O-H⋯O interactions between phenolic OH and nitro groups) .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting NMR and X-ray data regarding the nitroethenyl group’s spatial orientation?

- Methodological Answer : Combine solid-state (X-ray) and solution-state (NMR NOESY) data. If X-ray shows coplanarity of the nitroethenyl group with the aromatic ring, but NOESY indicates rotation in solution, attribute this to solvent-induced conformational flexibility. Validate with DFT-based molecular dynamics simulations .

Q. What experimental controls are critical when observing unexpected antioxidant activity in this compound?

- Methodological Answer : Include:

- Positive controls (e.g., ascorbic acid) in DPPH/ABTS assays.

- Negative controls (solvent-only) to rule out assay interference.

- Metal chelation tests (e.g., Fe²⁺/Cu²⁺) to confirm if activity stems from redox cycling or metal binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.